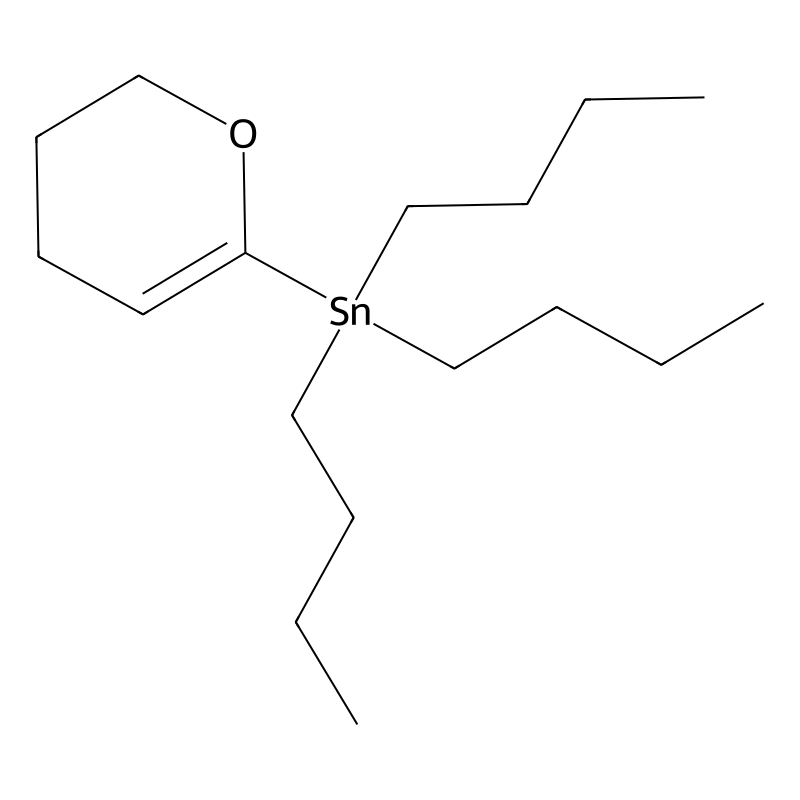Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane is characterized by the presence of a tributyl group attached to a 5,6-dihydro-4H-pyran moiety. The stannane group contributes to its reactivity in various chemical processes. Its molecular structure allows for diverse applications in synthetic organic chemistry and potential biological activities.
- Stille Coupling Reactions: It can undergo Stille cross-coupling reactions with various electrophiles, leading to the formation of complex organic molecules. For instance, it has been successfully coupled with allyl bromide under copper-catalyzed conditions, yielding functionalized products .
- Synthesis of Triazinium Salts: The compound has been utilized in the synthesis of C3-substituted N1-tert-butyl 1,2,4-triazinium salts, demonstrating its utility in generating nitrogen-containing heterocycles .
The synthesis of tributyl(5,6-dihydro-4H-pyran-2-yl)stannane typically involves multi-step procedures:
- Formation of the Pyran Ring: The initial step often includes the creation of the 5,6-dihydro-4H-pyran structure through cyclization reactions involving suitable precursors.
- Stannylation: The final step involves the introduction of the tributyl stannane group using reagents such as tributyl tin chloride in the presence of appropriate bases or solvents .
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane finds applications in various fields:
- Organic Synthesis: It serves as a versatile reagent in synthetic organic chemistry for constructing complex molecules through coupling reactions.
- Material Science: The compound's organotin nature allows it to be explored for use in materials science applications, particularly in developing new polymers or catalysts.
Interaction studies involving tributyl(5,6-dihydro-4H-pyran-2-yl)stannane primarily focus on its reactivity with electrophiles in synthetic pathways. Its ability to form stable complexes with various substrates makes it a valuable reagent for studying reaction mechanisms and developing new synthetic methodologies.
Several compounds share structural or functional similarities with tributyl(5,6-dihydro-4H-pyran-2-yl)stannane. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tributyl(3-(tetrahydro-2H-pyran-2-yl)oxy)-1-propanol | Contains a tetrahydro-pyran moiety | Different substituents on the pyran ring |
| 2-(Tributylstannyl)-3-methylpyridine | Pyridine derivative with stannane | Varies in nitrogen content and reactivity |
| Tributyl(3-(hydroxymethyl)-5-methylpyran) | Hydroxymethyl substitution on pyran | Focuses on alcohol functionalities |
These comparisons highlight the unique attributes of tributyl(5,6-dihydro-4H-pyran-2-yl)stannane while also showcasing its versatility among related compounds.
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard






